![molecular formula C12H19NOS B14179314 1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol CAS No. 891715-04-1](/img/structure/B14179314.png)
1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol is an organic compound with a complex structure that includes an ethyl group, a methylphenyl group, an amino group, a sulfanyl group, and a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amino Group:
Attachment of the Methylphenyl Group: This step involves the coupling of the amino group with a methylphenyl derivative, often using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-dimethylaminopyridine (DMAP).
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the propanol backbone.
Final Assembly: The final step involves the combination of the intermediate products to form the desired compound, often under mild reaction conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and functional groups.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact mechanism depends on the specific application and target, but it often involves the formation of covalent or non-covalent interactions with the target molecules.
類似化合物との比較
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A coupling agent used in peptide synthesis and other organic reactions.
N,N-Dimethylaminopyridine (DMAP): A catalyst used in acylation and other substitution reactions.
Uniqueness
1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
891715-04-1 |
|---|---|
分子式 |
C12H19NOS |
分子量 |
225.35 g/mol |
IUPAC名 |
1-(N-ethyl-3-methylanilino)-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C12H19NOS/c1-3-13(8-12(14)9-15)11-6-4-5-10(2)7-11/h4-7,12,14-15H,3,8-9H2,1-2H3 |
InChIキー |
BLPWJUSLHZGBDQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(CS)O)C1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


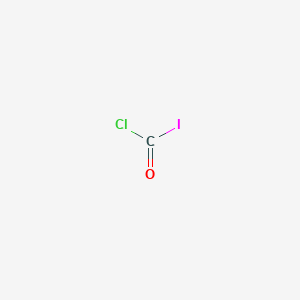
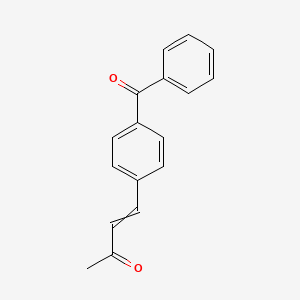
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
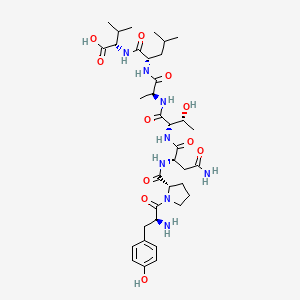

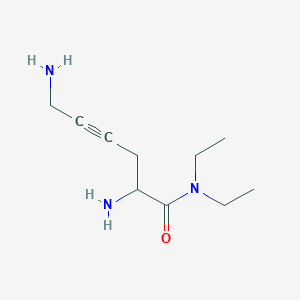

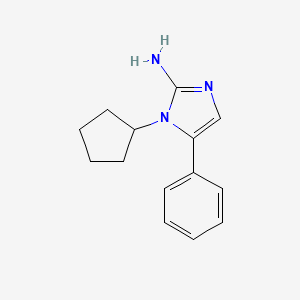

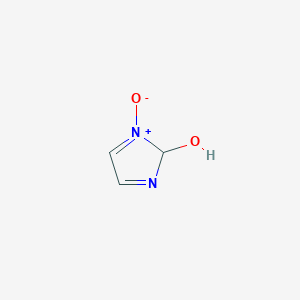
![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)
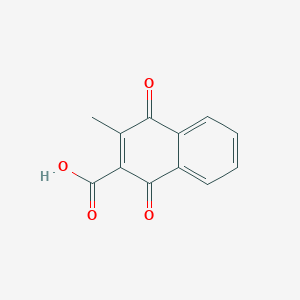
![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
